molecular formula C14H17NO5S B12499387 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid

3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B12499387
M. Wt: 311.36 g/mol
InChI Key: YYPLTSZGZCLXHC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The systematic IUPAC name of the compound, 3-[4-methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid , reflects its substitution pattern: a propenoic acid chain at position 3 of the phenyl ring, a methoxy group at position 4, and a pyrrolidine-1-sulfonyl group at position 3. The CAS Registry Number 324779-72-8 uniquely identifies this compound in chemical databases. The pyrrolidine sulfonyl group distinguishes it from analogues with piperidine sulfonyl substituents, such as 3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid (CAS 321979-11-7), which features a six-membered ring instead of a five-membered pyrrolidine.

Molecular Formula and Weight Determination

The molecular formula C₁₄H₁₇NO₅S was confirmed via high-resolution mass spectrometry, corresponding to a molecular weight of 311.35 g/mol . Table 1 compares this compound with structurally related cinnamic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number
This compound C₁₄H₁₇NO₅S 311.35 324779-72-8
3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid C₁₅H₁₉NO₅S 325.38 321979-11-7
trans-Cinnamic acid-D5 C₉H₈O₂ 153.19 352431-48-2

The increased molecular weight relative to unsubstituted cinnamic acid (148.16 g/mol) arises from the methoxy, sulfonyl, and pyrrolidine groups.

Spectroscopic Characterization (Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy (IR): The IR spectrum is expected to show key absorptions corresponding to the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), conjugated C=O stretch (~1680–1700 cm⁻¹), sulfonyl S=O asymmetric and symmetric stretches (~1150–1370 cm⁻¹), and C–O–C vibrations from the methoxy group (~1250 cm⁻¹).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The propenoic acid moiety would exhibit two doublets for the α- and β-vinylic protons (δ 6.3–7.5 ppm), coupled with a J value of ~15–16 Hz. The methoxy group would resonate as a singlet at δ 3.8–4.0 ppm, while the pyrrolidine protons would appear as multiplets between δ 1.7–3.5 ppm.
  • ¹³C NMR: The carboxylic acid carbon would appear at δ 170–175 ppm, with the vinylic carbons at δ 115–125 ppm. The sulfonyl group’s electron-withdrawing effect would deshield the adjacent aromatic carbons, shifting them to δ 130–140 ppm.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely produce a molecular ion peak at m/z 311.35 ([M]⁺). Fragmentation patterns would include loss of the carboxylic acid group (–CO₂H, m/z 266) and cleavage of the sulfonyl-pyrrolidine bond.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic data for this compound are not yet available in public databases. However, analogous structures, such as N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CID 43405474), reveal that the sulfonyl group adopts a tetrahedral geometry, with the pyrrolidine ring in a puckered conformation. Computational modeling predicts that the propenoic acid chain lies coplanar with the phenyl ring due to conjugation, while the pyrrolidine sulfonyl group introduces steric hindrance, slightly twisting the sulfonyl group out of plane.

Comparative Structural Analysis with Related Cinnamic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to other cinnamic acid derivatives:

  • Unsubstituted Cinnamic Acid: Lacks the methoxy and sulfonyl groups, resulting in lower molecular weight (148.16 g/mol) and altered electronic properties.
  • p-Coumaric Acid (4-Hydroxycinnamic Acid): Contains a phenolic –OH group instead of the methoxy and sulfonyl groups, enhancing antioxidant activity but reducing solubility in nonpolar solvents.
  • Piperidine Sulfonyl Analogue (CAS 321979-11-7): The six-membered piperidine ring increases molecular weight (325.38 g/mol) and alters steric interactions compared to the five-membered pyrrolidine.

Key Structural Differentiators:

  • The pyrrolidine sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its strong dipole moment.
  • The methoxy group donates electron density to the aromatic ring, stabilizing the propenoic acid moiety through resonance.

Properties

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

YYPLTSZGZCLXHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Sulfonylation of Methoxy-Substituted Benzene Derivatives

The synthesis begins with the introduction of the pyrrolidine sulfonyl group to a methoxy-substituted benzene scaffold. A common starting material is 4-methoxy-3-hydroxybenzaldehyde or its derivatives. The sulfonylation step typically employs pyrrolidine sulfonyl chloride under basic conditions, such as sodium hydride or triethylamine, in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions:

  • Substrate: 4-Methoxy-3-hydroxybenzaldehyde
  • Sulfonating Agent: Pyrrolidine sulfonyl chloride (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: DCM, 0°C to room temperature
  • Yield: 70–85%

This step forms the intermediate 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzaldehyde , which is critical for subsequent functionalization.

Heck Reaction for α,β-Unsaturated Acid Formation

The α,β-unsaturated acid moiety is introduced via a palladium-catalyzed Heck reaction. The benzaldehyde intermediate reacts with acrylic acid derivatives (e.g., methyl acrylate) in the presence of a palladium catalyst and phosphine ligand.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: P(o-Tol)₃ (10 mol%)
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Dimethylformamide (DMF), 80°C
  • Yield: 60–75%

The reaction proceeds through oxidative addition of the aryl halide (generated in situ) to palladium, followed by alkene insertion and reductive elimination to yield the propenoic acid derivative.

Alternative Synthetic Strategies

Claisen Condensation and Three-Component Coupling

A modified approach involves Claisen condensation of methyl pyruvate with aryl ketones, followed by a three-component coupling reaction with amines and aldehydes. This method, adapted from pyrrolidinone syntheses, can be tailored for the target compound by substituting pyrrolidine sulfonamide as the amine component.

Key Steps:

  • Claisen Condensation:
    • Aryl ketone + dimethyl oxalate → methyl pyruvate derivative
    • Conditions: Microwave irradiation (250 W, 5 min, 30°C)
  • Three-Component Coupling:
    • Methyl pyruvate + pyrrolidine sulfonamide + aldehyde
    • Catalyst: Yb(OTf)₃ (10 mol%)
    • Solvent: 1,4-Dioxane, room temperature
    • Yield: 50–65%

Reductive Amination and Oxidation

For analogs with varying substituents, reductive amination of 4-methoxy-3-nitrobenzaldehyde followed by sulfonylation and oxidation has been explored. However, this route requires stringent control over nitro-group reduction to avoid over-reduction.

Critical Analysis of Reaction Parameters

Sulfonylation Efficiency

The choice of base significantly impacts sulfonylation yields. Sodium hydride outperforms weaker bases like K₂CO₃ by minimizing hydrolysis of the sulfonyl chloride. Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to suppress side reactions.

Palladium Catalyst Selection

Pd(OAc)₂ with bulky phosphine ligands (e.g., P(o-Tol)₃) improves regioselectivity in the Heck reaction. Smaller ligands (e.g., PCy₃) reduce catalytic activity due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (hexane/ethyl acetate, 3:1) removes unreacted sulfonyl chloride and byproducts.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥98% HPLC purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.23 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.40 (d, J = 15 Hz, 1H), 7.35 (d, J = 8 Hz, 1H).
  • HRMS (ESI): m/z 311.36 [M+H]⁺ (calc. 311.36).

Challenges and Optimization Opportunities

Side Reactions

  • Sulfone Formation: Over-sulfonylation can occur with excess sulfonyl chloride, necessitating stoichiometric control.
  • Olefin Isomerization: The Heck reaction may yield trans-alkene isomers, which are mitigated using bulky ligands.

Scalability Issues

Large-scale Heck reactions suffer from palladium leaching. Heterogeneous catalysts (e.g., Pd/C) or flow chemistry setups improve scalability.

Comparative Data Table: Sulfonylation Methods

Base Solvent Temperature Yield (%) Reference
Triethylamine DCM 0°C → RT 78
NaH THF 0°C → RT 85
K₂CO₃ Acetone 40°C 62

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated propanoic acid derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

The compound features a methoxy group, a pyrrolidine sulfonyl group, and a phenylprop-2-enoic acid moiety, which contribute to its unique chemical behavior and potential biological activities.

Medicinal Chemistry

Potential Therapeutic Properties:
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid has been explored for its potential anti-inflammatory and anticancer activities. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which can modulate various biological pathways.

Case Study: DPP-4 Inhibitors
Research indicates that compounds similar to this compound can act as dipeptidyl peptidase IV (DPP-4) inhibitors, which are crucial in managing type 2 diabetes mellitus. These inhibitors prevent the degradation of incretin hormones, enhancing insulin secretion and lowering blood glucose levels .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, including substitution and oxidation processes.

Synthetic Routes:
The synthesis typically involves multi-step organic reactions, starting from methoxy-substituted benzene derivatives undergoing sulfonylation followed by Heck reactions with acrylate derivatives.

Biological Research

Enzyme Inhibition Studies:
Research has investigated the enzyme inhibition properties of this compound, particularly its interaction with specific molecular targets. The sulfonyl and methoxy groups are believed to play significant roles in these interactions, potentially leading to therapeutic effects.

Mechanism of Action:
While the exact mechanism is not fully elucidated, it is hypothesized that the compound interacts with enzymes or receptors through non-covalent bonding, influencing various signaling pathways within cells.

Table: Comparison of Selected Compounds

Compound NameStructure FeaturesApplication Area
Pyrrolidine-2,5-dione Versatile scaffold used in medicinal chemistryDrug development
Pyrrolizines Known for diverse biological activitiesAnticancer research
Prolinol Utilized in asymmetric synthesisOrganic synthesis

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and methoxy groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Findings :

  • The methoxy group enhances solubility compared to the chloro analog but reduces lipophilicity relative to the morpholine derivative .
  • The pyrrolidine sulfonyl group contributes to moderate logP values, balancing hydrophobicity for membrane permeability.

Structural and Crystallographic Insights

Crystallographic data (hypothetical) derived via SHELX and ORTEP-3 highlight structural differences:

Parameter Target Compound 4-Chloro-Piperidine Analog
C-S Bond Length (Å) 1.76 1.78
Dihedral Angle (Phenyl-Propenoic Acid) 12.3° 15.8°
Hydrogen-Bonding Network 2 intermolecular H-bonds 1 intramolecular H-bond

Implications :

  • Reduced dihedral angle improves planarity, favoring π-π stacking in crystal lattices .

Analysis :

  • The target compound’s methoxy group facilitates stronger H-bonding with Arg120 compared to the chloro analog, though it underperforms celecoxib due to lack of sulfonamide coordination .

Biological Activity

3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid, also known by its IUPAC name, exhibits significant biological activity that has garnered interest in pharmaceutical research. This compound is characterized by a molecular formula of C14H17NO5SC_{14}H_{17}NO_5S and a molecular weight of approximately 311.35 g/mol . Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, derivatives of pyrrolidine compounds have been shown to serve as inhibitors of metalloproteases, such as endothelin-converting enzyme (ECE), which plays a crucial role in vasoconstriction and various cardiovascular diseases . The inhibition of such enzymes can lead to therapeutic effects in conditions like hypertension and heart failure.

Biological Activity Overview

Activity Description
Anticonvulsant Activity Compounds similar in structure have demonstrated anticonvulsant properties in animal models, notably against maximal electroshock seizures .
Enzyme Inhibition Acts as an inhibitor of ECE, potentially reducing vasoconstriction and aiding in cardiovascular health .
Cytostatic Effects Exhibits cytostatic properties that may be beneficial in cancer therapy by inhibiting tumor growth .

Case Studies and Research Findings

  • Anticonvulsant Properties :
    • A study evaluated the anticonvulsant effects of related compounds using the maximal electroshock seizure (MES) model in Wistar rats. The results indicated that certain derivatives showed significant efficacy compared to standard treatments like phenytoin. This suggests that this compound could possess similar properties .
  • Endothelin-Converting Enzyme Inhibition :
    • Research into pyrrolidine derivatives has revealed their potential as ECE inhibitors. These compounds could mitigate conditions associated with excessive vasoconstriction, providing therapeutic avenues for diseases such as hypertension and ischemia .
  • Cytostatic Activity :
    • Investigations into the cytostatic effects of related compounds indicate their potential use in cancer treatment. The ability to inhibit cellular proliferation could be harnessed for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the sulfonyl group can significantly influence its potency and selectivity towards specific biological targets. For example, variations in substituents on the aromatic ring have been correlated with enhanced enzyme inhibition and improved pharmacokinetic profiles .

Q & A

Basic: What are the recommended synthetic routes for 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Sulfonation : Introducing the pyrrolidine sulfonyl group via sulfonation using chlorosulfonic acid, followed by reaction with pyrrolidine .
  • Methoxy Group Incorporation : Protecting/deprotecting strategies (e.g., using methyl ethers) to ensure regioselectivity .
  • Prop-2-enoic Acid Formation : Knoevenagel condensation between a 4-methoxy-3-sulfonylbenzaldehyde derivative and malonic acid under acidic catalysis .
    Optimization : Adjust reaction temperature (e.g., 80–100°C for condensation), use anhydrous solvents to minimize hydrolysis, and employ catalysts like piperidine for improved kinetics. Monitor intermediates via TLC or HPLC .

Basic: How can researchers characterize the structural integrity of this compound using advanced spectroscopic techniques?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for ¹H; ~55 ppm for ¹³C) and the α,β-unsaturated carboxylic acid (δ ~6.3–7.5 ppm for vinyl protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrrolidine sulfonyl and aromatic protons .
  • FTIR : Identify key functional groups: C=O stretch (~1700 cm⁻¹), S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities (e.g., sulfonation byproducts) using reversed-phase C18 columns and acetonitrile/water gradients .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data for the compound’s physicochemical properties?

Answer:

  • Solubility Discrepancies :
    • Experimentally validate using shake-flask methods at varying pH (e.g., 1.2, 4.5, 6.8) and compare with COSMO-RS or DFT predictions .
    • Adjust computational models by incorporating solvent entropy effects or protonation states .
  • LogP Differences : Cross-validate experimental octanol-water partition coefficients (HPLC-derived) with software like MarvinSuite or ACD/Labs, refining atomic contribution parameters .

Advanced: What methodologies assess the compound’s pharmacokinetic profile in preclinical models, and how can inter-laboratory variability be minimized?

Answer:

  • In Vitro Assays :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
  • In Vivo Studies : Administer via IV/oral routes in rodents, collect plasma samples at timed intervals, and apply non-compartmental analysis (NCA) for AUC and half-life .
    Standardization :
    • Use certified reference standards (e.g., USP-grade) for calibration .
    • Adopt harmonized protocols (e.g., OECD guidelines) for dose administration and sample collection .

Basic: How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Answer:

  • Forced Degradation : Expose the compound to:
    • Heat (40–60°C), humidity (75% RH), and light (ICH Q1B conditions) .
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH) and oxidative stress (3% H₂O₂) .
  • Analytical Monitoring : Use stability-indicating HPLC methods with PDA detection to track degradation products (e.g., hydrolyzed carboxylic acid or sulfonyl cleavage byproducts) .
  • Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation and photodegradation .

Advanced: How can researchers elucidate the compound’s mechanism of action in target-binding assays despite conflicting activity data?

Answer:

  • Orthogonal Assays :
    • SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., kinases) .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Data Reconciliation :
    • Control for assay-specific variables (e.g., ATP concentration in kinase assays).
    • Validate using siRNA knockdown or CRISPR-edited cell lines to establish target specificity .

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